molecular formula C25H42N2O6 B14497611 Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate CAS No. 63941-33-3

Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate

Cat. No.: B14497611
CAS No.: 63941-33-3
M. Wt: 466.6 g/mol
InChI Key: UKFAPBKKFUVCEZ-UHFFFAOYSA-N
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Description

Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound features two piperidine rings, each substituted with acetyl groups, and a central propanedioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetyl chloride to form the acetylated piperidine intermediate. This intermediate is then reacted with propanedioic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved include the modulation of oxidative stress and stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is unique due to its dual piperidine structure with acetyl groups, which provides enhanced stability and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

63941-33-3

Molecular Formula

C25H42N2O6

Molecular Weight

466.6 g/mol

IUPAC Name

bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) propanedioate

InChI

InChI=1S/C25H42N2O6/c1-16(28)26-22(3,4)12-18(13-23(26,5)6)32-20(30)11-21(31)33-19-14-24(7,8)27(17(2)29)25(9,10)15-19/h18-19H,11-15H2,1-10H3

InChI Key

UKFAPBKKFUVCEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(CC1(C)C)OC(=O)CC(=O)OC2CC(N(C(C2)(C)C)C(=O)C)(C)C)(C)C

Origin of Product

United States

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